molecular formula C14H16N2O3 B6114025 N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

Cat. No. B6114025
M. Wt: 260.29 g/mol
InChI Key: HRJBSVJVBMYFRS-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as DHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBC belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the activity of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the in vivo efficacy of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also shown potential as a neuroprotective agent, and further research is needed to explore this potential application. Finally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antimicrobial and antiviral activity, and further studies are needed to investigate its potential as an antimicrobial and antiviral agent.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,4-dihydroxybenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a catalyst. The resulting product is N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, which can be purified through recrystallization.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential as a neuroprotective agent.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-3-2-9(12(18)6-10)8-15-16-13(19)11-7-14(11)4-1-5-14/h2-3,6,8,11,17-18H,1,4-5,7H2,(H,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJBSVJVBMYFRS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CC2C(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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